molecular formula C14H18O4 B3084909 Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate CAS No. 114590-66-8

Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate

Cat. No.: B3084909
CAS No.: 114590-66-8
M. Wt: 250.29 g/mol
InChI Key: JZAPGCDQRWYZMD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate is a β-keto ester compound of interest in synthetic and medicinal chemistry. This structure features an isopropoxy-substituted aromatic ring linked to a versatile β-keto ester functional group, a common motif in the construction of complex molecules . β-Keto esters are highly useful as building blocks in organic synthesis, serving as key intermediates for reactions such as Knorr pyrrole synthesis and the formation of various heterocycles . The structural combination of the ether-linked aromatic ring and the β-keto ester group makes this compound a valuable precursor for the development of potential pharmacologically active molecules . Researchers can utilize this compound to explore its application in creating novel compounds for various scientific fields . As with similar research compounds, its mechanism of action and specific applications are areas of ongoing investigation . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 3-oxo-3-(2-propan-2-yloxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-14(16)9-12(15)11-7-5-6-8-13(11)18-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAPGCDQRWYZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-isopropoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16O4
  • IUPAC Name : Ethyl 3-oxo-3-(2-propan-2-yloxyphenyl)propanoate
  • Functional Groups : Ester, ketone, isopropoxy-substituted phenyl ring

The compound's structure contributes to its reactivity and ability to participate in various chemical reactions, including oxidation, reduction, and substitution.

Organic Synthesis

Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate is frequently used as a building block in organic synthesis. Its functional groups allow for the formation of more complex molecules through various reactions:

  • Oxidation : Conversion to carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction : Transformation of the ketone group into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The ester group can undergo nucleophilic substitution to form different derivatives.

Biological Research

The compound has potential applications in biological studies:

  • Enzyme-Catalyzed Reactions : It can be utilized to investigate enzyme mechanisms and metabolic pathways.
  • Pharmaceutical Development : As a precursor for synthesizing bioactive compounds, it holds promise in drug development.

Industrial Applications

This compound is also relevant in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can interact with specific enzymes, influencing their activity through hydrogen bonding and other molecular interactions. This property makes it a valuable tool for studying enzyme kinetics and mechanisms.

Case Study 2: Synthesis of Bioactive Compounds

In pharmaceutical research, this compound has been utilized as an intermediate in synthesizing potential therapeutic agents. Its ability to undergo diverse chemical transformations facilitates the development of novel drugs targeting various diseases.

Mechanism of Action

The mechanism of action of ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isopropoxy-substituted phenyl ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of β-keto esters arises from variations in their aromatic or aliphatic substituents. Below is a systematic comparison of Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate with analogous compounds, focusing on substituent effects, synthetic routes, and applications.

Substituent Position and Electronic Effects

Compound Name Substituent (Position) Electronic Effect Key Reactivity/Applications References
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate Methoxy (ortho) Electron-donating (+M) Used in triazolopyrimidine synthesis for anti-TB agents; ortho substitution may sterically hinder reactions .
Ethyl 3-(4-aminophenyl)-3-oxopropanoate Amino (para) Strongly electron-donating Intermediate for SIRT2 inhibitors; amino group enables further functionalization via diazotization or acylation .
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate Chloro (para) Electron-withdrawing (-I) Precursor for CAR agonists; enhances electrophilicity of the keto group for nucleophilic attack .
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Fluorine (meta/para) Electron-withdrawing (-I, -F) High stability; used in fluorinated drug candidates for improved bioavailability .

Key Insight : Para-substituents (e.g., -NH₂, -Cl) enable predictable electronic modulation, while ortho-substituents (e.g., -OCH₃, -OCH(CH₃)₂) introduce steric effects that influence reaction pathways.

Steric and Bulk Effects

Compound Name Substituent Bulk Synthetic Impact Example Application References
Ethyl 3-(biphenyl-4-yl)-3-oxopropanoate Biphenyl (para) High steric hindrance Model compound for studying π-π interactions in materials science .
Ethyl 3-cyclopropyl-3-oxopropanoate Cyclopropyl (aliphatic) Enhanced strain reactivity Used in alkylation reactions for sp³-hybridized intermediates .
Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate Heterocyclic (tetrahydrofuran) Balanced steric/electronic profile Intermediate for bioactive heterocycles .

Key Insight : Bulky substituents (e.g., biphenyl, isopropoxy) may reduce reaction yields due to steric hindrance but can enhance selectivity in cycloadditions or cross-couplings.

Biological Activity

Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an ethyl ester group, a ketone functional group, and a phenyl ring substituted with an isopropoxy group. Its molecular formula is C13H16O4C_{13}H_{16}O_4. The presence of the isopropoxy moiety is believed to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Research indicates that compounds structurally related to this compound may interact with various biological targets, influencing multiple biochemical pathways. For instance:

  • Receptor Binding : Similar compounds have been shown to bind with high affinity to receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and inflammatory responses, although specific targets for this compound remain to be fully elucidated.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties:

  • Cytotoxicity : It has been evaluated against various cancer cell lines, showing promising results with IC50 values indicating low cytotoxicity to normal cells while effectively reducing viability in cancerous cells .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of the cell cycle, particularly affecting G2/M phase progression .

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies report that it has a MIC against Mycobacterium tuberculosis at concentrations as low as 3.1 μM, indicating strong efficacy against this pathogen without significant cytotoxic effects on human liver cells (HepG2) with an IC50 >100 μM .

Data Table: Comparative Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AnticancerHL-60 (Leukemia)IC50 ~0.5 µM
AntimicrobialM. tuberculosisMIC 3.1 µM
CytotoxicityHepG2IC50 >100 µM

Case Studies

  • Anticancer Efficacy : In a recent study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
  • Antimicrobial Screening : Another study highlighted its effectiveness against M. tuberculosis, emphasizing the need for further investigation into its pharmacokinetics and potential as an anti-tuberculosis agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(2-isopropoxyphenyl)-3-oxopropanoate

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